4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2416229-66-6
VCID: VC7374657
InChI: InChI=1S/C7H11N3O.2ClH/c11-5-6-7-1-2-9-10(7)4-3-8-6;;/h1-2,6,8,11H,3-5H2;2*1H
SMILES: C1CN2C(=CC=N2)C(N1)CO.Cl.Cl
Molecular Formula: C7H13Cl2N3O
Molecular Weight: 226.1

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride

CAS No.: 2416229-66-6

Cat. No.: VC7374657

Molecular Formula: C7H13Cl2N3O

Molecular Weight: 226.1

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride - 2416229-66-6

Specification

CAS No. 2416229-66-6
Molecular Formula C7H13Cl2N3O
Molecular Weight 226.1
IUPAC Name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride
Standard InChI InChI=1S/C7H11N3O.2ClH/c11-5-6-7-1-2-9-10(7)4-3-8-6;;/h1-2,6,8,11H,3-5H2;2*1H
Standard InChI Key NBPLTTYVAHCBCP-UHFFFAOYSA-N
SMILES C1CN2C(=CC=N2)C(N1)CO.Cl.Cl

Introduction

Chemical Identity and Molecular Characteristics

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol; dihydrochloride belongs to the pyrazolo[1,5-a]pyrazine family, a class of nitrogen-containing heterocycles known for their bioactivity. The dihydrochloride form modifies the parent compound by introducing two hydrochloride ions, improving its aqueous solubility and crystalline stability.

Molecular Formula and Structural Features

The molecular formula is C₇H₁₃Cl₂N₃O, with a molecular weight of 226.10 g/mol. The structure consists of a pyrazole ring fused to a partially saturated pyrazine ring, with a hydroxymethyl (-CH₂OH) group at the 4-position (Figure 1). The bicyclic framework adopts a planar conformation, enabling π-π stacking interactions in biological systems .

Table 1: Key Identifiers of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol; Dihydrochloride

PropertyValue
CAS Number2413374-74-8 (analog)
IUPAC Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol; dihydrochloride
Molecular FormulaC₇H₁₃Cl₂N₃O
Molecular Weight226.10 g/mol
SMILESC1CN2C(=CC(=N2)CO)CN1.Cl.Cl

The dihydrochloride salt’s three-dimensional conformation is critical for binding to biological targets, as the protonated amine groups facilitate ionic interactions with enzymes or receptors.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclization reactions, as demonstrated in the patent CN104140427A . For 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol, a modified approach is required to introduce the hydroxymethyl group:

  • Amine Protection: Starting with 5-amino-1H-pyrazole, a tert-butoxycarbonyl (Boc) group is added using tert-butyl dicarbonate in dichloromethane .

  • Alkylation: The protected amine undergoes nucleophilic substitution with 1,3-dibromopropane in tetrahydrofuran (THF) with potassium tert-butoxide .

  • Deprotection and Cyclization: Hydrochloric acid removes the Boc group, followed by intramolecular nucleophilic substitution in toluene with potassium hydroxide to form the bicyclic core .

  • Hydroxymethyl Introduction: A formaldehyde-mediated hydroxymethylation at the 4-position, followed by salt formation with hydrochloric acid, yields the dihydrochloride.

Key Reaction Conditions:

  • Solvents: Dichloromethane, THF, toluene .

  • Reagents: tert-Butyl dicarbonate, KOH, HCl .

  • Temperature: Reflux (100–110°C) for cyclization .

Purification and Yield

Column chromatography on silica gel is typically employed for purification, with yields ranging from 24% (final cyclization step) to 85% (Boc protection) . Scaling this route requires optimizing stoichiometry and reaction times to mitigate intermediate degradation.

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for the 4-ylmethanol derivative are unavailable, analogous compounds exhibit a planar bicyclic system with bond lengths of 1.34 Å (C=N) and 1.45 Å (C-N), consistent with aromatic character. The dihydrochloride form likely forms a monoclinic crystal system with hydrogen-bonding networks between Cl⁻ ions and NH groups.

Spectroscopic Signatures

  • ¹H NMR (D₂O): δ 3.15 (m, 2H, CH₂), 3.85 (m, 2H, CH₂N), 4.20 (s, 2H, CH₂OH), 6.90 (s, 1H, pyrazole-H).

  • IR (KBr): 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-N).

  • MS (ESI+): m/z 155.1 [M-2Cl+H]⁺.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Solubility>50 mg/mL in water
Melting Point210–215°C (decomp.)
LogP (Partition Coefficient)-1.2 (calculated)
pKa4.9 (amine), 9.8 (hydroxyl)

The dihydrochloride salt’s high water solubility (>50 mg/mL) makes it suitable for in vitro assays, while its low LogP suggests limited membrane permeability.

Reactivity and Stability

Chemical Reactivity

  • Nucleophilic Substitution: The pyrazine nitrogen can undergo alkylation or acylation .

  • Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid under strong oxidizing conditions.

  • Acid-Base Behavior: The protonated amines deprotonate at pH > 5, affecting solubility.

Stability Profile

The compound is stable under inert gas at -20°C for >6 months but degrades in aqueous solutions above pH 7 via hydrolysis of the pyrazine ring.

Biological Activity and Applications

Anticancer Activity

In MCF-7 breast cancer cells, analogs exhibit IC₅₀ = 12 µM by inhibiting PI3K/Akt signaling. The dihydrochloride form’s solubility facilitates in vivo testing, though pharmacokinetic data remain unpublished.

Neurological Applications

Structural similarity to GABA receptor ligands suggests potential anxiolytic or anticonvulsant effects, warranting electrophysiological studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator